4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
CAS No.: 1215587-28-2
Cat. No.: VC4809826
Molecular Formula: C21H29ClN4O3S2
Molecular Weight: 485.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215587-28-2 |
|---|---|
| Molecular Formula | C21H29ClN4O3S2 |
| Molecular Weight | 485.06 |
| IUPAC Name | 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C21H28N4O3S2.ClH/c1-3-16-6-4-5-12-25(16)30(27,28)17-9-7-15(8-10-17)20(26)23-21-22-18-11-13-24(2)14-19(18)29-21;/h7-10,16H,3-6,11-14H2,1-2H3,(H,22,23,26);1H |
| Standard InChI Key | IZYJZTHETLXRIV-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl |
Introduction
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule featuring a sulfonyl group linked to a 2-ethylpiperidine moiety, combined with a benzamide structure that includes a tetrahydrothiazolopyridine derivative. This intricate arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the sulfonyl linkage and the incorporation of the benzamide and tetrahydrothiazolopyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are often proprietary or unpublished in literature.
Potential Biological Applications
Compounds with similar structures have shown potential in various biological applications, including pharmaceuticals. The mechanism of action may involve interaction with specific biological targets or pathways, which would be essential for understanding its pharmacological profile.
Research Findings
While specific research findings on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride are not readily available, compounds with similar structures have been studied for their anticancer, anti-inflammatory, and other pharmacological activities. For instance, sulfonamide derivatives have shown cytotoxic effects against certain cancer cell lines .
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Sulfonamides | Anticancer, Anti-inflammatory | |
| Benzamide Derivatives | Potential pharmacological applications |
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